alpha-(p-Chlorophenyl)-4-(beta-methoxyphenethyl)-1-piperazinepropanol dihydrochloride
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Overview
Description
Alpha-(p-Chlorophenyl)-4-(beta-methoxyphenethyl)-1-piperazinepropanol dihydrochloride is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(p-Chlorophenyl)-4-(beta-methoxyphenethyl)-1-piperazinepropanol dihydrochloride typically involves multi-step organic reactions. The starting materials often include p-chlorophenyl compounds and beta-methoxyphenethyl derivatives, which undergo a series of reactions such as alkylation, reduction, and cyclization to form the piperazine ring.
Industrial Production Methods
Industrial production methods for such compounds usually involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Alpha-(p-Chlorophenyl)-4-(beta-methoxyphenethyl)-1-piperazinepropanol dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction may yield simpler hydrocarbons.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its effects on biological systems, including enzyme interactions.
Medicine: Investigated for potential therapeutic uses, such as in the treatment of neurological disorders.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of alpha-(p-Chlorophenyl)-4-(beta-methoxyphenethyl)-1-piperazinepropanol dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. These interactions can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- Alpha-(p-Chlorophenyl)-4-(beta-hydroxyphenethyl)-1-piperazinepropanol
- Alpha-(p-Chlorophenyl)-4-(beta-ethoxyphenethyl)-1-piperazinepropanol
Uniqueness
Alpha-(p-Chlorophenyl)-4-(beta-methoxyphenethyl)-1-piperazinepropanol dihydrochloride is unique due to its specific functional groups, which may confer distinct pharmacological properties compared to similar compounds.
Properties
CAS No. |
27588-47-2 |
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Molecular Formula |
C22H31Cl3N2O2 |
Molecular Weight |
461.8 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-3-[4-(2-methoxy-2-phenylethyl)piperazin-1-yl]propan-1-ol;dihydrochloride |
InChI |
InChI=1S/C22H29ClN2O2.2ClH/c1-27-22(19-5-3-2-4-6-19)17-25-15-13-24(14-16-25)12-11-21(26)18-7-9-20(23)10-8-18;;/h2-10,21-22,26H,11-17H2,1H3;2*1H |
InChI Key |
JPGWYOJBMMBLFX-UHFFFAOYSA-N |
Canonical SMILES |
COC(CN1CCN(CC1)CCC(C2=CC=C(C=C2)Cl)O)C3=CC=CC=C3.Cl.Cl |
Origin of Product |
United States |
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